CID 78065816
Description
CID 78065816 is a compound registered in the PubChem database, a repository of chemical molecules and their properties. This absence of direct data limits a comprehensive introduction. Based on general practices in cheminformatics (as outlined in ), PubChem CIDs are unique numerical identifiers assigned to compounds, often linked to structural information, physicochemical properties, and associated research data. For example, CID 2049887 (CAS 20358-06-9) in includes molecular formula (C₇H₅FN₂S), molecular weight (168.19), and properties like solubility and LogP values . Similar metadata would typically accompany this compound if available.
Properties
Molecular Formula |
C2H4Br2Si2 |
|---|---|
Molecular Weight |
244.03 g/mol |
InChI |
InChI=1S/C2H4Br2Si2/c3-5-1-6(4)2-5/h1-2H2 |
InChI Key |
DEVSNYFKGUXGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CID 78065816” involves specific chemical reactions and conditions. Typically, the preparation methods include:
Starting Materials: Identification of suitable starting materials.
Reaction Conditions: Optimal temperature, pressure, and catalysts required for the reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
“CID 78065816” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
The reactions of “this compound” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can be further analyzed using techniques such as spectroscopy and chromatography.
Scientific Research Applications
“CID 78065816” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of “CID 78065816” involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with cellular receptors to elicit a biological response.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 78065816 lacks direct evidence, the provided materials highlight methodologies for comparing structurally or functionally related compounds. Below is a framework for such comparisons, derived from examples in the evidence:
Table 1: Key Parameters for Comparative Analysis
Structural Comparisons
and illustrate how structural analogs are analyzed:


- Substrate/Inhibitor Overlays : For example, 3-O-caffeoyl betulin (CID 10153267) and betulinic acid (CID 64971) are compared via 2D/3D structural overlays to assess functional group contributions to activity .
- Derivative Modifications : Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) are differentiated by substituents (e.g., methyl groups) impacting toxicity or binding affinity .
Physicochemical and Functional Divergence
- Lipophilicity : CID 2049887 exhibits a wide LogP range (1.57–2.85) due to computational variability, emphasizing the need for experimental validation .
- Bioactivity : Inhibitors like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) are compared for target selectivity (e.g., CYP enzymes vs. angiotensin receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
